(R,R)-Asenapine Maleate
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Description
(R,R)-Asenapine Maleate is a drug developed by Merck & Co. and is used for the treatment of schizophrenia and bipolar disorder. It is an atypical antipsychotic and is structurally similar to clozapine. It is an antagonist at serotonin 5-HT2A, dopamine D2 and D3 receptors, and is a partial agonist at the 5-HT1A receptor. (R,R)-Asenapine Maleate is a racemic mixture of two enantiomers, (R)- and (S)-Asenapine, both of which have been studied extensively for their pharmacological and pharmacokinetic properties.
Scientific Research Applications
Drug Delivery Systems
Asenapine Maleate could potentially be used in drug delivery systems. For instance, maleate-based hydrogels have been studied for their enzyme and pH-responsive drug release properties . These hydrogels, which are formed by low-molecular-weight gelators that self-assemble via non-covalent interactions, have good biocompatibility, low toxicity, and inherent biodegradability .
Nanoemulsion In Situ Gel Formulation
Polymers have been used to affect drug release kinetics in nanoemulsion in situ gel formulations . A nanoemulsion in situ gel of Timolol maleate was developed in one study by adding the polymer Carbopol 934p . This formulation was liquid at pH 4 and quickly gelled when the pH was raised to 7.4 (Lacrimal pH), demonstrating continuous drug release over a 24-hour cycle . Asenapine Maleate could potentially be used in a similar manner.
Inhibition of Protein Reabsorption
Maleate has been shown to inhibit protein reabsorption by lowering ATP production in the citric acid cycle in tubular cells . This property could potentially be exploited in the use of Asenapine Maleate for research related to protein reabsorption and ATP production.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (R,R)-Asenapine Maleate involves several steps including the synthesis of (R,R)-Asenapine and the subsequent reaction with maleic acid to form the maleate salt.", "Starting Materials": [ "2-bromo-5-chlorobenzonitrile", "2-(2-chloroethoxy)ethanol", "sodium hydride", "palladium on carbon", "2-bromo-5-chlorobenzoic acid", "1,2-diaminopropane", "maleic acid" ], "Reaction": [ "Step 1: Synthesis of (R,R)-Asenapine", "- React 2-bromo-5-chlorobenzonitrile with 2-(2-chloroethoxy)ethanol in the presence of sodium hydride to form 2-(2-chloroethoxy)-5-chlorobenzonitrile.", "- Reduce 2-(2-chloroethoxy)-5-chlorobenzonitrile with palladium on carbon to form 2-(2-ethoxyethyl)-5-chlorobenzonitrile.", "- React 2-(2-ethoxyethyl)-5-chlorobenzonitrile with 2-bromo-5-chlorobenzoic acid and 1,2-diaminopropane to form (R,R)-Asenapine.", "Step 2: Formation of (R,R)-Asenapine Maleate", "- React (R,R)-Asenapine with maleic acid to form (R,R)-Asenapine Maleate." ] } | |
CAS RN |
135883-16-8 |
Product Name |
(R,R)-Asenapine Maleate |
Molecular Formula |
C₂₁H₂₀ClNO₅ |
Molecular Weight |
401.84 |
synonyms |
(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
Origin of Product |
United States |
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